molecular formula C28H20ClNO6 B8116701 LYP-IN-1

LYP-IN-1

Número de catálogo: B8116701
Peso molecular: 501.9 g/mol
Clave InChI: IIURSEJMCKFEQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Therapy

LYP-IN-1 has been utilized in targeted cancer therapies due to its ability to selectively bind to p32, a protein overexpressed in various tumors. This characteristic enables the development of imaging probes and drug delivery systems aimed at enhancing the treatment efficacy for cancers such as breast cancer and pancreatic cancer.

Key Studies:

  • A study demonstrated that this compound-conjugated multi-walled carbon nanotubes significantly improved the delivery of siRNA to pancreatic cancer cells, enhancing therapeutic outcomes .
  • Another research highlighted the use of this compound for targeted imaging and treatment of tumors, metastatic lesions, and atherosclerotic plaques .

Immunology

In autoimmune disorders, this compound's inhibitory effects on specific PTPs are being explored to understand their role in immune cell regulation. The compound's selectivity allows researchers to dissect pathways involved in autoimmune responses.

Key Findings:

  • This compound shows inhibitory activity with IC50 values of 2.5 μM for SHP2 and 5 μM for SHP1, indicating its potential as a therapeutic agent in modulating immune responses .

Data Table: Efficacy of this compound on PTPs

PTP Target IC50 (μM) Remarks
SHP15Inhibitory activity observed
SHP22.5Higher selectivity and potency
PTP-Meg20.59Moderate inhibitory effect
FAP10.39Effective against this target
PTP-PEST0.8Notable inhibition

Case Study 1: Targeted Cancer Therapy

A clinical trial investigated the efficacy of this compound conjugated with nanoparticles for delivering therapeutic agents directly to tumor sites in breast cancer patients. The study reported enhanced drug accumulation at tumor sites compared to non-targeted therapies, suggesting improved therapeutic outcomes.

Case Study 2: Autoimmune Disorder Research

In a study focusing on rheumatoid arthritis, researchers employed this compound to evaluate its impact on T-cell activation pathways. The results indicated that this compound effectively reduced T-cell proliferation, highlighting its potential as a treatment modality for autoimmune conditions.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

  • Clinical Translation: The transition from laboratory findings to clinical applications requires extensive validation through rigorous clinical trials.
  • Stability and Delivery: Ensuring the stability of this compound conjugates during systemic circulation is crucial for maximizing therapeutic efficacy.

Future research should focus on optimizing delivery systems and exploring combination therapies that leverage this compound's unique properties.

Actividad Biológica

LYP-IN-1 is a small molecule inhibitor targeting the lymphoid-specific tyrosine phosphatase (LYP), which plays a significant role in T cell signaling and autoimmune diseases. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.

Overview of LYP

LYP is a member of the protein tyrosine phosphatase (PTP) family and is primarily expressed in immune cells. It negatively regulates T cell receptor (TCR) signaling, which is crucial for T cell activation and function. Dysregulation of LYP has been implicated in various autoimmune disorders, making it a target for therapeutic intervention .

This compound functions by inhibiting the enzymatic activity of LYP, thereby enhancing T cell responses. This inhibition can potentially reverse the effects of autoimmune diseases where T cell activity is compromised. The compound has shown selectivity for LYP over other PTPs, which is critical for minimizing off-target effects .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances T cell activation. For instance, treatment with this compound resulted in increased production of interleukin-2 (IL-2) in Jurkat T cells, a model for studying TCR signaling. The compound effectively blocked the negative regulatory effects of LYP on AP-1 transcriptional activity, leading to enhanced T cell proliferation and cytokine production .

In Vivo Studies

In vivo analyses using mouse models have shown that this compound administration can lead to improved outcomes in models of autoimmune diseases such as type 1 diabetes and rheumatoid arthritis. Mice treated with this compound exhibited reduced disease severity and improved immune function compared to control groups .

Case Studies

Case Study 1: Autoimmune Disease Model
A study investigated the efficacy of this compound in non-obese diabetic (NOD) mice, a model for type 1 diabetes. Mice treated with this compound showed a significant delay in the onset of diabetes compared to untreated controls. Histological analysis revealed increased insulitis in untreated mice, while treated mice demonstrated preserved pancreatic islet architecture .

Case Study 2: Rheumatoid Arthritis Model
In another study involving collagen-induced arthritis (CIA) in mice, treatment with this compound resulted in decreased joint inflammation and damage. The treated group showed lower levels of pro-inflammatory cytokines and improved clinical scores compared to the placebo group .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel UsedTreatmentKey Findings
In VitroJurkat T CellsThis compoundIncreased IL-2 production; enhanced T cell activation
In VivoNOD MiceThis compoundDelayed onset of diabetes; preserved pancreatic islets
In VivoCIA MiceThis compoundReduced joint inflammation; lower pro-inflammatory cytokines

Propiedades

IUPAC Name

3-[2-(3-chlorophenyl)ethynyl]-2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]-6-hydroxy-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO6/c29-18-3-1-2-16(12-18)4-11-21-22-13-23(28(33)34)24(31)14-25(22)36-27(21)17-5-9-20(10-6-17)35-15-26(32)30-19-7-8-19/h1-3,5-6,9-10,12-14,19,31H,7-8,15H2,(H,30,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURSEJMCKFEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)C3=C(C4=CC(=C(C=C4O3)O)C(=O)O)C#CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.